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Abstract

This document provides detailed application notes and protocols for the use of 1-
Benzhydrylazetidin-3-ol as a key starting material in the synthesis of Baricitinib, a Janus
kinase (JAK) inhibitor. Baricitinib's structure incorporates a functionalized azetidine ring, the
synthesis of which is a critical aspect of the overall manufacturing process. 1-
Benzhydrylazetidin-3-ol serves as a protected precursor to the core azetidine scaffold,
offering a stable and efficient route to essential intermediates. This guide outlines the synthetic
pathway from 1-Benzhydrylazetidin-3-ol to the key intermediate, 2-(1-(ethylsulfonyl)azetidin-
3-ylidene)acetonitrile, and its subsequent coupling to form Baricitinib. Detailed experimental
protocols, quantitative data, and process visualizations are provided to aid researchers in the
replication and optimization of this synthetic strategy.

Introduction

Baricitinib is an orally available, selective, and reversible inhibitor of Janus kinase 1 (JAK1) and
JAK2, approved for the treatment of rheumatoid arthritis and other inflammatory conditions.[1]
[2][3] The molecular structure of Baricitinib features a 2-(1-(ethylsulfonyl)azetidin-3-
yl)acetonitrile moiety attached to a pyrazole ring, which in turn is connected to a pyrrolo[2,3-
d]pyrimidine core.[1][2][3] The synthesis of the substituted azetidine component is a pivotal part
of the overall synthesis.
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The use of 1-Benzhydrylazetidin-3-ol as a starting material provides a robust method for
constructing the azetidine ring. The benzhydryl group serves as a bulky and stable protecting
group for the azetidine nitrogen, which can be removed under specific conditions later in the
synthesis. This approach allows for the selective modification of the 3-position of the azetidine
ring.

Synthetic Pathway Overview

The synthesis of Baricitinib utilizing 1-Benzhydrylazetidin-3-ol can be conceptually divided
into two main stages:

o Formation of the Key Azetidine Intermediate: This stage involves the oxidation of 1-
Benzhydrylazetidin-3-ol to the corresponding ketone, followed by a Wittig or Horner-
Wadsworth-Emmons reaction to introduce the cyanomethylene group. Subsequent
deprotection of the benzhydryl group and sulfonylation with ethanesulfonyl chloride yields the
crucial intermediate, 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile.

o Coupling and Final Assembly: The functionalized azetidine intermediate is then coupled with
the pyrazole-pyrrolo[2,3-d]pyrimidine core through a nucleophilic addition reaction to furnish
the final Baricitinib molecule.

Experimental Protocols and Data
Stage 1: Synthesis of Key Azetidine Intermediates

1. Oxidation of 1-Benzhydrylazetidin-3-ol to 1-Benzhydrylazetidin-3-one

This step involves the oxidation of the secondary alcohol on the azetidine ring to a ketone. A
common and efficient method for this transformation is the Swern oxidation or using other
oxidizing agents like a pyridine sulfur trioxide complex.

e Protocol:

o To a solution of 1-benzhydrylazetidin-3-ol hydrochloride (1 equivalent) and triethylamine
(10 equivalents) in dimethylformamide, add pyridine sulfur trioxide complex (4.5
equivalents) portion-wise, maintaining the temperature below 30°C.

o Stir the reaction mixture at 50°C for 30 minutes.
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[e]

Cool the reaction to room temperature and pour it into ice water.

o

Extract the aqueous layer with ethyl acetate.

[¢]

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

[¢]

The crude product can be purified by silica gel column chromatography.

e Quantitative Data Summary:

Molecular

Reactant/Prod . . Typical Yield
Weight (g/mol  Molar Ratio Reference
uct (%)
)
1-
Benzhydrylazetid 275.78 1.0 - [4]
in-3-ol HCI
Pyridine SO3
159.16 4.5 - [4]
complex
Triethylamine 101.19 10.0 - [4]
1-
Benzhydrylazetid 237.31 - 40-50 [4]
in-3-one

2. Synthesis of tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate

This sequence involves a Horner-Wadsworth-Emmons reaction of a protected azetidin-3-one
with diethyl cyanomethylphosphonate to introduce the cyanomethylene group, followed by
deprotection of the nitrogen protecting group and reprotection with a Boc group. A more direct
green synthesis route starts from benzylamine, which is analogous to using a benzhydryl
protecting group.

o Protocol (lllustrative, based on a related synthesis):
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o To a solution of tert-butyl 3-oxoazetidine-1-carboxylate (1 equivalent) in a suitable solvent,
add diethyl cyanomethylphosphonate (1.2 equivalents) and a base such as DBU (1.5
equivalents).

o Stir the reaction at room temperature until completion.
o Work up the reaction by adding water and extracting with an organic solvent.

o Purify the crude product by chromatography to obtain tert-butyl 3-
(cyanomethylene)azetidine-1-carboxylate.

3. Deprotection and Sulfonylation to yield 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile
The Boc-protected intermediate is deprotected and then reacted with ethanesulfonyl chloride.
e Protocol:

o Treat tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate (1 equivalent) with hydrochloric
acid in acetonitrile.[1]

o Stir the mixture at room temperature for 16 hours.[1]
o Concentrate the reaction mixture under vacuum.[1]

o Dissolve the resulting salt in a suitable solvent like acetonitrile and treat with a base (e.g.,
triethylamine) followed by the dropwise addition of ethanesulfonyl chloride (1.1
equivalents).

o Stir the reaction at room temperature until completion.

o Isolate the product, 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile, after an appropriate
workup and purification.

e Quantitative Data Summary:
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Molecular . .
Reactant/Prod ) ) Typical Yield
Weight (g/mol  Molar Ratio Reference
uct (%)
)
tert-butyl 3-
cyanomethylene
(cy o Y 194.23 1.0 - [1]
)azetidine-1-
carboxylate
2-(1-
(ethylsulfonyl)az
etidin-3- 198.24 - High [1][5]

ylidene)acetonitri

le

Stage 2: Synthesis of Baricitinib

4. Nucleophilic Addition to form Baricitinib

The final step involves the nucleophilic addition of the pyrazole nitrogen of 4-(1H-pyrazol-4-
yl)-7H-pyrrolo[2,3-d]pyrimidine to the activated double bond of the azetidine intermediate.

e Protocol:

o To a suspension of 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile (1.2 equivalents) and
4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine (1 equivalent) in anhydrous acetonitrile,
add 1,8-Diazabicyclo[5.4.0]Jundec-7-ene (DBU) (1.2 equivalents) dropwise at a
temperature between 15-25°C.[6]

o Stir the reaction mixture for 16-24 hours at room temperature.[6]

o Quench the reaction with distilled water to precipitate the product.[6]
o Stir the suspension for 30 minutes, then filter the solid.

o Wash the solid with water and dry to afford Baricitinib.

o Quantitative Data Summary:
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Molecular . .
Reactant/Prod . . Typical Yield

Weight (g/mol  Molar Ratio Reference
uct (%)

)
2-(1-
(ethylsulfonyl)az
etidin-3- 198.24 1.2 - [6]
ylidene)acetonitri
le
4-(1H-pyrazol-4-

1)-7H-
% 212.21 1.0 - [6]
pyrrolo[2,3-
d]pyrimidine
DBU 152.24 1.2 - [6]
Baricitinib 371.42 - ~81 [6]
Visualizations

Logical Workflow for Baricitinib Synthesis

Click to download full resolution via product page

Caption: Synthetic workflow for Baricitinib from 1-Benzhydrylazetidin-3-ol.

Signaling Pathway Inhibition by Baricitinib
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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